

BAY 38-7271: A Technical Guide to its Pharmacology and Toxicology

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Compound of Interest

Compound Name: BAY 38-7271

Cat. No.: B14116721

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 38-7271 is a potent, full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), developed by Bayer AG.[1][2] It has demonstrated significant analgesic and neuroprotective effects in preclinical studies, with a primary proposed indication for the treatment of traumatic brain injury (TBI).[1][2][3] Structurally distinct from classical cannabinoids, **BAY 38-7271** showed promise in early clinical development, reaching Phase II trials before its development was halted.[1][2] This guide provides a comprehensive overview of the available pharmacological and toxicological data on **BAY 38-7271**, intended to serve as a resource for researchers in the fields of cannabinoid science and neuropharmacology.

Pharmacology

Mechanism of Action

BAY 38-7271 acts as a direct agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][3] Activation of these receptors, particularly the centrally located CB1 receptors, is believed to mediate the compound's neuroprotective and analgesic effects. The activation of CB1 receptors initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and cellular activity.

Pharmacodynamics

The pharmacodynamic profile of **BAY 38-7271** is characterized by its high affinity and potency at both CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity of **BAY 38-7271**

Receptor	Species/Tissue	Ki (nM)
CB1	Human (recombinant)	1.85[4]
CB1	Rat Brain	2.91[1][5]
CB2	Human (recombinant)	5.96[4]
CB2	Not Specified	4.24[1][5]

Table 2: In-Vivo Pharmacodynamic Effects of **BAY 38-7271**

Effect	Animal Model	Dosage	Route of Administration	Observed Effect
Neuroprotection	Rat Subdural Hematoma (SDH) Model	100 ng/kg/h (4h infusion)	Intravenous	70% reduction in infarct volume[6]
Neuroprotection	Rat SDH Model	300 ng/kg/h (4h infusion, 3h delay)	Intravenous	59% reduction in infarct volume[6]
Neuroprotection	Rat tMCA-O Model	1 ng/kg/h	Intravenous	91% neuroprotection in cerebral cortex
Neuroprotection	Rat tMCA-O Model	10 ng/kg/h	Intravenous	53% neuroprotection in striatum
Reduction of Intracranial Pressure	Rat SDH Model	250 ng/kg/h	Intravenous	28% reduction
Reduction of Brain Water Content	Rat SDH Model	250 ng/kg/h	Intravenous	20% reduction
Hypothermia	Rat	6 µg/kg	Intravenous	Minimal effective dose[6]
Generalization to CP 55,940	Rat (Drug Discrimination)	3 µg/kg	Intravenous	Complete generalization[6]

Pharmacokinetics

While comprehensive quantitative pharmacokinetic data for **BAY 38-7271** in various species is not publicly available, a review of the compound mentions that pharmacokinetic and drug metabolism studies were conducted in animals and healthy male volunteers.[3]

Table 3: Pharmacokinetic Parameters of **BAY 38-7271**

Parameter	Species	Value
Half-life (t1/2)	Animals, Humans	Data not publicly available
Clearance (CL)	Animals, Humans	Data not publicly available
Volume of Distribution (Vd)	Animals, Humans	Data not publicly available
Bioavailability	Animals, Humans	Data not publicly available

Toxicology

Detailed quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for **BAY 38-7271** are not available in the public domain. However, a review of preclinical and clinical studies provides some insight into its safety profile.

General Safety Profile:

- Preclinical: Acute and subacute toxicity studies were performed in animals. The doses required for maximal neuroprotective efficacy were significantly lower than those inducing typical cannabinoid-like side effects, suggesting a favorable therapeutic window.[\[3\]](#)
- Clinical: In Phase I clinical trials, **BAY 38-7271** was reported to be safe and well-tolerated when administered to healthy male volunteers via intravenous infusion for either 1 or 24 hours.[\[3\]](#)

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol describes a plausible method for determining the binding affinity of **BAY 38-7271** to the CB1 receptor, based on standard methodologies.

Objective: To determine the inhibitory constant (K_i) of **BAY 38-7271** for the CB1 receptor using a competitive radioligand binding assay.

Materials:

- Membrane preparations from cells expressing recombinant human CB1 receptor or from rat brain tissue.
- Radioligand: [3H]CP 55,940 (a potent CB1/CB2 agonist).
- Non-specific binding control: A high concentration of a non-labeled potent cannabinoid agonist (e.g., unlabeled CP 55,940).
- Test compound: **BAY 38-7271** at various concentrations.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% bovine serum albumin (BSA), pH 7.4.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Incubate the CB1 receptor-containing membranes with varying concentrations of **BAY 38-7271** and a fixed concentration of [3H]CP 55,940.
- Parallel incubations are performed in the presence of a high concentration of unlabeled CP 55,940 to determine non-specific binding.
- Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (the concentration of **BAY 38-7271** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

In-Vivo Neuroprotection Study: Rat Model of Subdural Hematoma (SDH)

This protocol outlines a likely methodology for assessing the neuroprotective efficacy of **BAY 38-7271** in a rat model of traumatic brain injury.

Objective: To evaluate the effect of **BAY 38-7271** on infarct volume following induced subdural hematoma in rats.

Animal Model: Adult male Sprague-Dawley or Wistar rats.

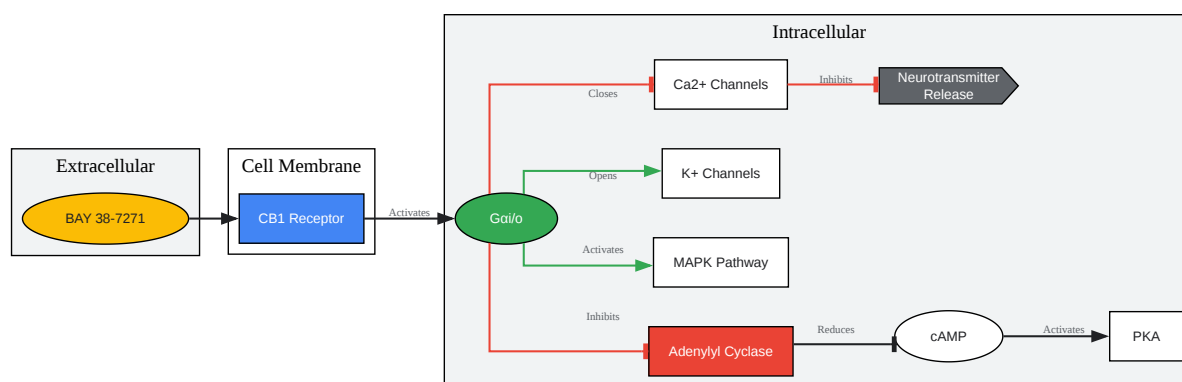
Procedure:

- Anesthetize the rats and place them in a stereotaxic frame.
- Create a burr hole in the skull over the desired cortical region.
- Induce a subdural hematoma by injecting autologous blood into the subdural space.
- Administer **BAY 38-7271** or vehicle intravenously at the desired dose and time point (e.g., as a continuous infusion immediately following or with a delay after injury).
- Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the experiment.
- After a set survival period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
- Harvest the brains and section them for histological analysis.
- Stain the brain sections with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
- Quantify the infarct volume using image analysis software and compare the treatment group to the vehicle control group.

Signaling Pathways and Visualizations

BAY 38-7271-Mediated CB1 Receptor Signaling

Activation of the CB1 receptor by **BAY 38-7271** initiates a canonical Gi/o-protein coupled signaling cascade, leading to the modulation of several downstream effectors. This pathway plays a crucial role in the neuroprotective effects of the compound.

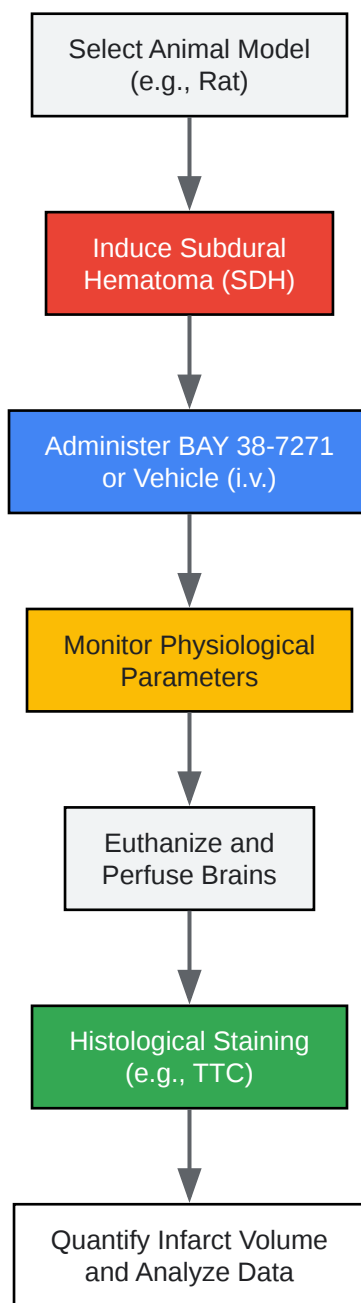


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Caption: CB1 Receptor Signaling Cascade Activated by **BAY 38-7271**.

Experimental Workflow for In-Vivo Neuroprotection Assay

The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of **BAY 38-7271** in a preclinical model of traumatic brain injury.



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Caption: Workflow for Preclinical Neuroprotection Studies.

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